Cas no 81589-31-3 (1-Naphthalenecarboxamide,N-[(4-methylphenyl)sulfonyl]-)

1-Naphthalenecarboxamide,N-[(4-methylphenyl)sulfonyl]- structure
81589-31-3 structure
Product Name:1-Naphthalenecarboxamide,N-[(4-methylphenyl)sulfonyl]-
CAS No:81589-31-3
MF:C18H15NO3S
MW:325.381603479385
CID:708139
PubChem ID:975635
Update Time:2025-04-19

1-Naphthalenecarboxamide,N-[(4-methylphenyl)sulfonyl]- Chemical and Physical Properties

Names and Identifiers

    • 1-Naphthalenecarboxamide,N-[(4-methylphenyl)sulfonyl]-
    • 4-METHYL-N-(NAPHTHALENE-1-CARBONYL)-BENZENESULFONAMIDE
    • N-(4-methylphenyl)sulfonylnaphthalene-1-carboxamide
    • [1]naphthoyl-(toluene-4-sulfonyl)-amine
    • [1]Naphthoyl-(toluol-4-sulfonyl)-amin
    • N-(p-toluenesulfonyl)-1-naphthanamide
    • N-tosyl-1-naphthamide
    • N-tosyl-1-napthamide
    • 4-Methyl-N-(naphthalene-1-carbonyl)
    • 81589-31-3
    • DTXSID50359611
    • N-(4-Methylbenzene-1-sulfonyl)naphthalene-1-carboxamide
    • AKOS002239876
    • SCHEMBL9177675
    • N-(4-methylbenzenesulfonyl)naphthalene-1-carboxamide
    • Inchi: 1S/C18H15NO3S/c1-13-9-11-15(12-10-13)23(21,22)19-18(20)17-8-4-6-14-5-2-3-7-16(14)17/h2-12H,1H3,(H,19,20)
    • InChI Key: YCZRSBKBLHECLY-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(NC(C1=CC=CC2C=CC=CC1=2)=O)(=O)=O

Computed Properties

  • Exact Mass: 325.07700
  • Monoisotopic Mass: 325.07726451g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 517
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 71.6Ų

Experimental Properties

  • PSA: 71.62000
  • LogP: 4.73860
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